Doxazosin, (S)- Doxazosin, (S)- (S)-(+)-Doxazosin is an Isomer of Doxazosin Mesylate.
Brand Name: Vulcanchem
CAS No.: 104874-86-4
VCID: VC21344281
InChI: InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Molecular Formula: C23H25N5O5
Molecular Weight: 451.5 g/mol

Doxazosin, (S)-

CAS No.: 104874-86-4

Cat. No.: VC21344281

Molecular Formula: C23H25N5O5

Molecular Weight: 451.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Doxazosin, (S)- - 104874-86-4

CAS No. 104874-86-4
Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Standard InChI InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
Standard InChI Key RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Chemical Properties of Doxazosin, (S)-

Doxazosin, (S)- shares fundamental chemical characteristics with its parent compound while possessing distinct three-dimensional spatial arrangement due to its specific stereochemistry. This stereochemical configuration significantly influences receptor binding properties and pharmacological activity .

Table 2.1: Basic Chemical Properties of Doxazosin

PropertyValueReference
Molecular FormulaC23H25N5O5
Molecular Weight451.48 g/mol
Melting Point289-290°C
Boiling Point (Predicted)718.0±70.0 °C
Density (Predicted)1.371±0.06 g/cm3
SolubilitySoluble in DMSO
Storage Temperature-20°C
pKa (Predicted)6.52±0.50

The chemical name of the parent compound (doxazosin) is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(1,4-benzodioxan-2-ylcarbonyl) piperazine, while the mesylate salt form has the empirical formula C23H25N5O5 - CH4O3S with a molecular weight of 547.6 . The S-enantiomer specifically refers to the stereoisomer with the "S" configuration according to the Cahn-Ingold-Prelog priority rules, which determines its three-dimensional structure and biological interactions.

Pharmacokinetics of Doxazosin, (S)-

General Pharmacokinetic Parameters

While limited research specifically addresses the pharmacokinetics of the isolated S-enantiomer, understanding the general pharmacokinetic profile of doxazosin provides contextual information. The parent compound demonstrates approximately 65% bioavailability following oral administration, with peak plasma concentrations occurring around 2 hours post-dose . Food has minimal impact on its bioavailability .

Doxazosin undergoes extensive metabolism in the liver, primarily through O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The plasma elimination profile is biphasic with a terminal elimination half-life of approximately 22 hours, supporting once-daily dosing regimens . Research indicates that the parent compound is responsible for nearly all the antihypertensive effects .

Pharmacodynamics of Doxazosin, (S)-

Effects on Blood Pressure

One of the most significant findings regarding S-doxazosin concerns its differential effects on blood pressure compared to the R-enantiomer. Research in anesthetized rats demonstrates that while S-doxazosin decreases carotid blood pressure in a dose-dependent manner, its depressor effect is substantially weaker than both R-doxazosin and racemic doxazosin .

Table 4.1: ED30 Values for Doxazosin and Its Enantiomers

CompoundED30 ValueRelative PotencyReference
R-Doxazosin15.641.00 (reference)
Racemic-Doxazosin45.930.34
S-Doxazosin128.810.12

The ED30 values (doses producing a 30% decrease in mean arterial pressure) quantify this difference, revealing that S-doxazosin is approximately 8 times less potent than R-doxazosin in reducing blood pressure . This marked difference in potency represents a key pharmacological distinction between the enantiomers.

At the 250 nmol/kg dose level, precise measurements of blood pressure parameters further illustrate these differences:

Table 4.2: Blood Pressure Reduction by Doxazosin Enantiomers at 250 nmol/kg

ParameterR-DoxazosinS-DoxazosinReference
Systolic Blood Pressure (SBP)-50.2%-31.8%
Diastolic Blood Pressure (DBP)-60.6%-41.1%
Mean Arterial Pressure (MAP)-56.6%-37.3%

These data clearly demonstrate the substantially lower potency of S-doxazosin compared to R-doxazosin in reducing all measured blood pressure parameters.

Effects on Cardiac Function

The stereoselective patterns observed in blood pressure effects extend to cardiac parameters as well. Both racemic-doxazosin and its individual enantiomers induce dose-dependent decreases in left ventricular systolic pressure and ±dp/dtmax (a measure of cardiac contractility) in anesthetized rats . The potency hierarchy follows the same pattern seen with blood pressure effects: R-doxazosin > racemic-doxazosin > S-doxazosin .

Heart rate effects show a somewhat different pattern. S-doxazosin decreased heart rate slightly (7.3% reduction) only at the highest dose tested (250 nmol/kg), with this effect being relatively comparable to R-doxazosin (11.0% reduction) at the same dose level .

Table 4.3: Heart Rate Reduction by Doxazosin Enantiomers at 250 nmol/kg

ParameterR-DoxazosinS-DoxazosinReference
Heart Rate (HR)-11.0%-7.3%

This finding suggests that while S-doxazosin demonstrates markedly lower potency regarding blood pressure and cardiac contractility effects, its influence on heart rate is relatively similar to R-doxazosin at high doses.

Effects on Urinary Function

Perhaps the most intriguing pharmacodynamic characteristic of S-doxazosin relates to its urinary effects. Unlike the pronounced stereoselective differences observed in cardiovascular parameters, the effects on urinary function show much less enantiomeric differentiation.

Studies demonstrate that racemic-doxazosin and both enantiomers decrease vesical micturition pressure (bladder pressure during urination) dose-dependently at 2.5, 25, and 250 nmol/kg doses . Notably, the inhibitory potency among the three agents showed no significant differences in this parameter .

This finding suggests a fundamental difference in how alpha1-adrenoceptors in the urinary tract respond to these enantiomers compared to those in the cardiovascular system. This unique attribute of S-doxazosin—maintaining urinary effects while demonstrating reduced cardiovascular effects—represents a potentially valuable pharmacological property with clinical implications.

Clinical Significance of Doxazosin, (S)-

The unique pharmacological profile of S-doxazosin has significant potential clinical implications. Its markedly weaker effects on blood pressure and cardiac function compared to R-doxazosin, coupled with preserved effects on urinary function, suggest possible therapeutic advantages in specific clinical scenarios .

Research explicitly states that "S-doxazosin has a weak inhibitory effect on the cardiovascular system in comparison with R-doxazosin and racemic-doxazosin" . This characteristic could provide distinct benefits in treating conditions where alpha1-adrenoceptor blockade is desirable for urinary symptoms, but where cardiovascular side effects (particularly hypotension) represent a concern.

Current clinical practice predominantly utilizes racemic doxazosin rather than isolated enantiomers . The standard side effect profile of doxazosin includes postural hypotension, dizziness, and syncope—particularly with initial doses—which led to the development of strategies such as bedtime dosing and gradual dose titration . In a 24-hour blood pressure monitoring study, doxazosin administration resulted in mean reductions of 11.7 mm Hg in systolic blood pressure and 6.9 mm Hg in diastolic blood pressure .

Additionally, doxazosin has demonstrated beneficial effects on plasma lipid profiles, with reductions in total cholesterol, LDL cholesterol, and triglycerides . Whether these effects show stereoselectivity between the enantiomers requires further investigation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator